

Application Notes and Protocols for 1-ethynyl-3-methylbenzene in Organic Synthesis

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Compound of Interest

Compound Name: 1-ethynyl-3-methylbenzene

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of **1-ethynyl-3-methylbenzene**, a versatile terminal alkyne, in two powerful organic synthesis reactions: the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^[1] These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.^[2] This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.

Application: Synthesis of 1-(4-nitrophenyl)-2-(3-methylphenyl)acetylene

This protocol details the synthesis of a substituted diphenylacetylene derivative, a common scaffold in various biologically active molecules.

Reaction Scheme:

Experimental Protocol:

A mixture of 1-iodo-4-nitrobenzene (1.0 mmol), **1-ethynyl-3-methylbenzene** (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.03 mmol), and copper(I) iodide (CuI , 0.06 mmol) is taken in a round-bottom flask. The flask is evacuated and backfilled with nitrogen. To this, degassed triethylamine (5 mL) is added, and the reaction mixture is stirred at 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.

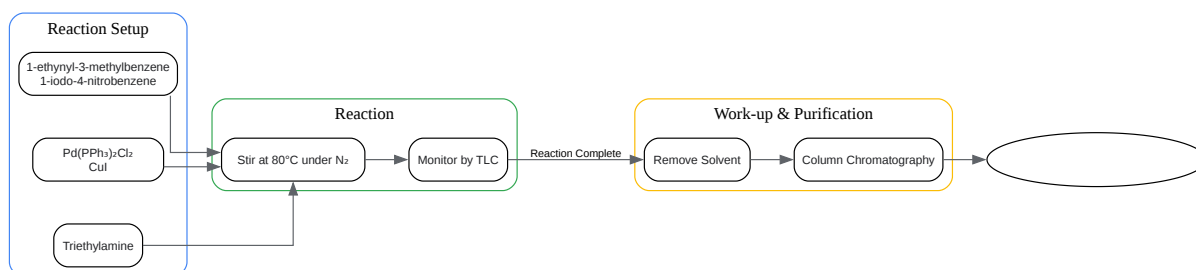
Data Summary:

Reactant	Product	Catalyst System	Solvent	Temp (°C)	Yield (%)
1-ethynyl-3-methylbenzene, 1-iodo-4-nitrobenzene	1-(4-nitrophenyl)-2-(3-methylphenyl)acetylene	$\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ / CuI	Triethylamine	80	>90 (estimated)

Characterization Data (Hypothetical for 1-(4-nitrophenyl)-2-(3-methylphenyl)acetylene):

- ^1H NMR (CDCl_3 , 400 MHz): δ 8.22 (d, J = 8.8 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 7.40-7.30 (m, 3H), 7.15 (d, J = 7.6 Hz, 1H), 2.38 (s, 3H).
- ^{13}C NMR (CDCl_3 , 100 MHz): δ 147.0, 138.5, 132.3, 131.8, 129.5, 129.0, 128.6, 123.7, 122.5, 93.5, 88.0, 21.3.
- Melting Point: 115-117 °C
- Appearance: Yellow solid

Logical Workflow for Sonogashira Coupling:



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Caption: Workflow for the Sonogashira cross-coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Click chemistry describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[3] The CuAAC reaction is a prime example, forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[1] This reaction has found extensive applications in drug discovery, bioconjugation, and materials science.

Application: Synthesis of 1-benzyl-4-(3-methylphenyl)-1H-1,2,3-triazole

This protocol outlines the synthesis of a 1,4-disubstituted triazole, a common heterocyclic motif in medicinal chemistry.

Reaction Scheme:

Experimental Protocol:

In a 4 mL screw-cap vial, benzyl azide (1.15 mmol), **1-ethynyl-3-methylbenzene** (1.0 mmol), triethylamine (0.1 mmol), and copper(I) iodide (0.01 mmol) are dissolved in 2.5 mL of a suitable solvent (e.g., Cyrene™).[4] The reaction mixture is stirred overnight at 30 °C.[4] After the reaction is complete, 20 mL of cold distilled water is added, followed by intensive stirring. The solid product is then filtered, washed with distilled water, and dried to a constant weight.[4]

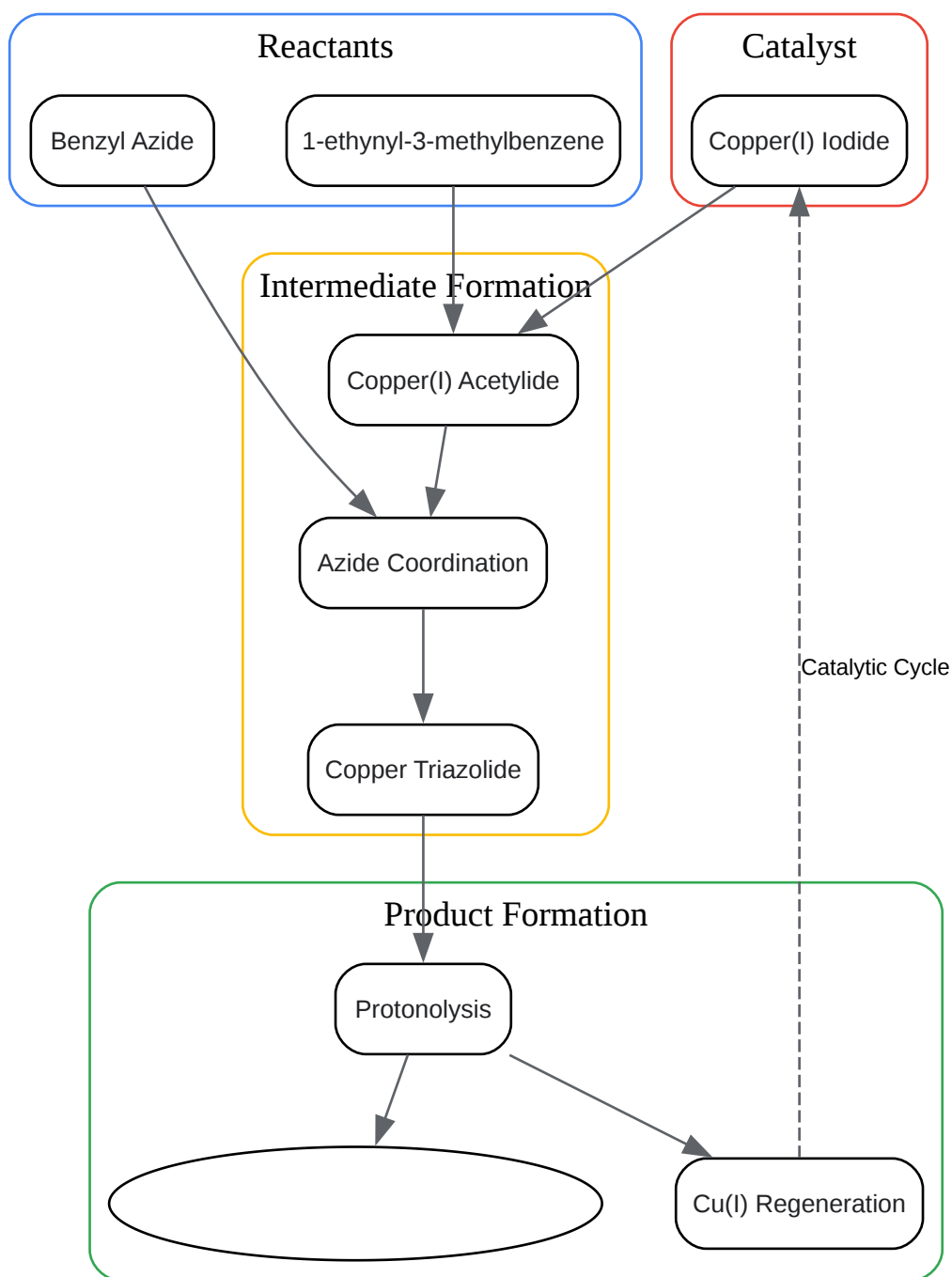
Data Summary:

Reactant	Product	Catalyst	Base	Solvent	Temp (°C)	Yield (%)
1-ethynyl-3-methylbenzene, Benzyl azide	1-benzyl-4-(3-methylphenyl)-1H-1,2,3-triazole	CuI	Et ₃ N	Cyrene™	30	~90[4]

Characterization Data (for 1-benzyl-4-phenyl-1H-1,2,3-triazole, a similar structure):

- ¹H NMR (CDCl₃, 500 MHz): δ = 5.50 (s, 2H), 7.20 – 7.50 (m, 8H), 7.65 (s, 1H), 7.80 (d, 2H) ppm.[5]
- ¹³C NMR (CDCl₃, 500 MHz): δ = 54.20 , 119.53, 125.6, 127.4, 127.8, 128.5, 128.6, 128.8, 130.4, 134.6, 148.2 ppm.[5]
- Melting Point: 127-128 °C[6]
- Appearance: White solid[6]

Signaling Pathway for CuAAC Reaction:



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Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.

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